molecular formula C20H25ClN2O2S2 B2647606 2-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235669-51-8

2-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2647606
CAS RN: 1235669-51-8
M. Wt: 425
InChI Key: ZVCMEBNGVIIFRJ-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the sulfonamide class of drugs and has been shown to have promising results in various preclinical studies.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds structurally similar to "2-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide" have been synthesized and structurally characterized, aiming at developing novel chemical entities with potential biological activities. For instance, the synthesis of methylbenzenesulfonamide derivatives has been explored for their potential as CCR5 antagonists in the prevention of HIV-1 infection, highlighting the importance of structural modification in drug development (Cheng De-ju, 2015).

Biological Activities and Potential Therapeutic Applications

  • Anticancer Activity : A notable focus has been on the anticancer potential of N-acylbenzenesulfonamides. Research demonstrates that certain derivatives exhibit significant anticancer activity against human cancer cell lines such as MCF-7, HCT-116, and HeLa, providing a basis for further investigation into their therapeutic applications (B. Żołnowska et al., 2015).

  • Inhibition of Phospholipase A2 : Studies have identified substituted benzenesulfonamides as potent membrane-bound phospholipase A2 inhibitors, which could lead to therapeutic applications in reducing the size of myocardial infarction (H. Oinuma et al., 1991).

  • Corrosion Inhibition : Beyond biological activities, derivatives of piperidine have been investigated for their potential in inhibiting the corrosion of metals, demonstrating the versatility of these compounds in various scientific applications (S. Kaya et al., 2016).

  • Carbonic Anhydrase Inhibition : Research into ureido benzenesulfonamides incorporating 1,3,5-triazine moieties has shown potent inhibition of carbonic anhydrase isoforms, which are targets for the development of anticancer and diuretic agents (Nabih Lolak et al., 2019).

properties

IUPAC Name

2-chloro-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2S2/c1-26-19-8-4-2-6-17(19)15-23-12-10-16(11-13-23)14-22-27(24,25)20-9-5-3-7-18(20)21/h2-9,16,22H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCMEBNGVIIFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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